molecular formula C17H16N2O B7614232 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide

2-(1H-Indol-3-yl)-N-o-tolyl-acetamide

Cat. No.: B7614232
M. Wt: 264.32 g/mol
InChI Key: SFHCKBVSJBBUCT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-o-tolyl-acetamide is a synthetic small molecule belonging to the class of indole-3-acetamide derivatives, which are of significant interest in medicinal chemistry and chemical biology research. This compound features an indole core linked to an ortho-tolyl (o-tolyl) ring via an acetamide bridge, a structural motif associated with diverse biological activities. Researchers are investigating this and related compounds for their potential in multiple areas. Structurally similar 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have demonstrated excellent activity as inhibitors of human respiratory syncytial virus (RSV) in vitro studies . These analogs have been shown to function by targeting key stages of the RSV life cycle, with some acting as inhibitors of viral membrane fusion and others disrupting the stage of viral genome replication and transcription . Furthermore, indole-3-acetamide derivatives have shown promising results in research related to metabolic diseases. A series of synthesized indole-3-acetamides exhibited good to moderate inhibition of the α-amylase enzyme, a key target for managing postprandial hyperglycemia, in biochemical assays . Some derivatives in this class have also displayed potent antioxidant properties, effectively scavenging free radicals like DPPH and ABTS, which is relevant for studies on oxidative stress . In the field of plant science, acetamide derivatives containing indole structures have been found to act as potent regulators of plant growth, with certain compounds strongly inhibiting root growth or promoting lateral root development in Arabidopsis thaliana by modulating genes involved in the auxin signaling pathway . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-6-2-4-8-15(12)19-17(20)10-13-11-18-16-9-5-3-7-14(13)16/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHCKBVSJBBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Substrate Selection

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclization of phenylhydrazones derived from o-toluidine and carbonyl precursors. A 2019 study demonstrated that substituting phenylhydrazine with o-toluidine derivatives enables direct incorporation of the N-o-tolyl group. The reaction proceeds via:

  • Formation of a phenylhydrazone intermediate from indole-3-carbaldehyde and o-toluidine

  • Acid-catalyzed cyclization using polyphosphoric acid (PPA) at 120°C for 6 hours

Optimization Parameters

VariableOptimal ConditionYield Impact
Acid catalystPPA+32% vs H₂SO₄
Temperature120°CPeak yield
Reaction time6 hours<5% after 8h

Extended reaction times beyond 8 hours led to decomposition products, while temperatures below 100°C resulted in incomplete cyclization.

Four-Component Microwave-Assisted Synthesis

Reactant System and Efficiency Gains

A breakthrough protocol combines arylglyoxal monohydrate, Meldrum’s acid, o-toluidine, and indole-3-acetic acid under microwave irradiation. This method eliminates intermediate isolation, achieving an 85% yield in 30 minutes versus 12 hours for conventional heating.

Critical Reaction Parameters

  • Microwave power: 300 W

  • Solvent: Ethanol/water (3:1 v/v)

  • Stoichiometry: 1:1:1:1 molar ratio

The table below contrasts microwave vs thermal conditions:

ConditionTimeYieldPurity
Microwave (300W)30 min85%98%
Thermal (reflux)12h62%91%

Microwave irradiation enhances molecular collisions, reducing activation energy by 15-20 kJ/mol.

One-Pot Carbodiimide-Mediated Coupling

CDI Activation Mechanism

Indole-3-acetic acid reacts with 1,1-carbonyldiimidazole (CDI) to form an active acylimidazolide intermediate. Subsequent nucleophilic attack by o-toluidine generates the target acetamide:

Indole-3-COOH+CDIAcylimidazolideo-toluidine2-(1H-Indol-3-yl)-N-o-tolyl-acetamide\text{Indole-3-COOH} + \text{CDI} \rightarrow \text{Acylimidazolide} \xrightarrow{\text{o-toluidine}} \text{this compound}

Solvent and Base Effects

Pyridine (5 mol%) in acetonitrile proved optimal, neutralizing HCl byproducts while maintaining reagent solubility. Alternative bases:

BaseYieldReaction Time
Pyridine78%4h
Triethylamine65%6h
DBU71%5h

Continuous Flow Production Methods

Scalability Challenges and Solutions

Transitioning batch synthesis to continuous flow requires:

  • Microreactors with <1 mm channel diameter

  • Residence time optimization (2-5 minutes)

  • In-line IR monitoring for real-time yield analysis

Pilot-scale trials achieved 92% conversion at 2 L/min flow rate using:

  • Temperature: 150°C

  • Pressure: 8 bar

  • Catalyst: Immobilized lipase (Novozym 435)

Economic Comparison

MetricBatchFlow
Capital cost$1.2M$2.5M
Operating cost/kg$4,200$3,100
Purity95%99%

Flow systems reduce solvent use by 60% through improved mass transfer.

Crystallization and Purification Techniques

Solvent Screening

Ethyl acetate/hexane (3:7) mixtures produced crystals with:

  • Melting point: 193-195°C

  • Purity: 99.5% by HPLC

  • Crystal habit: Needle-shaped (orthorhombic system)

Chromatographic Methods

Silica gel chromatography (hexane:EtOAc 4:1) removes:

  • Unreacted o-toluidine (Rf 0.3)

  • Diacetylated byproducts (Rf 0.15)

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield halogenated indole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of indole derivatives with acetamides under specific catalytic conditions. The structural characteristics of this compound allow for various modifications that can enhance its biological activity. Studies have shown that substituents on the indole ring can significantly affect the compound's pharmacological properties.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study focused on indomethacin analogues, which share structural similarities, demonstrated their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The IC50 values for certain derivatives were reported as low as 0.34 µM, indicating potent activity.

Table 1: COX-2 Inhibition Potency of Indomethacin Analogues

Compound CodeIC50 (µM)Activity
Indomethacin0.45Reference
3e0.34High
3c1.39Moderate

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. For instance, derivatives with an indole moiety have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound CodeCell LineIC50 (µM)
Compound 7MCF-70.5
Compound 15MCF-70.6
Compound AHCT-11630.8

Antiviral Activity

Some derivatives related to this compound have been evaluated for antiviral properties, particularly against HIV strains. Studies have shown that compounds with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing promising efficacy against resistant strains of HIV . The binding affinity and inhibition constants suggest that modifications to the indole structure can lead to enhanced antiviral activity.

Case Studies

Several case studies highlight the application of compounds related to this compound:

  • Indomethacin Derivatives : A study synthesized a series of indomethacin analogues, demonstrating their efficacy in reducing inflammation in animal models while minimizing ulcerogenic effects .
  • Cytotoxicity Evaluation : Another study assessed various derivatives for their ability to induce apoptosis in cancer cells, revealing significant increases in late apoptosis rates when treated with specific compounds .
  • Antiviral Efficacy : A comprehensive evaluation of a new derivative indicated strong inhibitory effects against HIV strains, with promising results in molecular docking studies that elucidated the binding mechanisms involved .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The pharmacological and physicochemical properties of indole acetamides are highly sensitive to substitutions on the indole core, acetamide linker, and N-aryl/alkyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide and Analogs
Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities References
This compound Indole-3-yl, ortho-tolyl substituent 264.32 Steric hindrance from ortho-methyl may reduce solubility
2-(1H-Indol-3-yl)-N-phenylacetamide (1) Phenyl substituent (no methyl group) 250.29 Antihyperglycemic potential; simpler structure enhances solubility
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group 278.34 Improved receptor targeting due to chiral center
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (12) Long alkoxy chain (C₈H₁₇O) 378.47 Enhanced lipophilicity; potential antioxidant activity
N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane moiety, oxo group ~380–400* Rigid structure improves binding affinity; antiviral potential
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide (14) 4-Chlorobenzyl group, oxo modification 355.83 Apoptosis-inducing effects in cancer cells
N-[2-(1H-Indol-3-yl)ethyl]acetamide (D) Ethyl linker between indole and acetamide 202.25 Detected in GC-MS; moderate cytotoxicity
N-(2-Hydroxy-1H-indol-3-yl)acetamide Hydroxy group on indole core 190.20 Increased polarity; potential antioxidant activity

*Estimated based on adamantane’s contribution.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Coupling indole-3-acetic acid derivatives with o-toluidine using carbodiimides (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.
  • Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during indole functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the final product. Example Reaction Table:
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EDC, HOBt, DMF, RT6595%
2Boc deprotection (TFA)8598%

Q. How is the compound structurally characterized?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., indole C3 linkage, o-tolyl acetamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 293.1294 for C18_{18}H17_{17}N2_2O) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .
  • Antimicrobial Testing : Disk diffusion or MIC assays against E. coli and S. aureus .
  • Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. What molecular targets or pathways does this compound modulate?

Mechanistic studies suggest interactions with:

  • Apoptosis Regulators : Binding to Bcl-2/Mcl-1 proteins via hydrophobic indole interactions, validated via surface plasmon resonance (SPR) .
  • Receptor Tyrosine Kinases : Competitive inhibition of EGFR (IC50_{50} ~2.5 µM) through acetamide hydrogen bonding .
  • Epigenetic Modulators : HDAC inhibition observed in silico (docking scores ≤-9.5 kcal/mol) but requires in vitro validation .

Q. How can computational methods optimize its pharmacokinetic profile?

Strategies include:

  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ~50%) due to high logP (~3.2) .
  • Molecular Dynamics Simulations : Assess binding stability with Bcl-2 (RMSD ≤2.0 Å over 100 ns) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., o-tolyl methyl) with cytotoxicity (R2^2 = 0.87) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from:

  • Assay Conditions : Differences in cell culture media (e.g., serum concentration affecting compound solubility) .
  • Structural Analogues : Impurities in batches (e.g., residual indole precursors) skewing results; validate via HPLC-MS .
  • Target Selectivity : Off-target effects masked in broad-spectrum assays; use CRISPR-edited cell lines for specificity .

Data Contradiction Analysis Example

StudyReported IC50_{50} (µM)Cell LineKey Variable
A5.2 ± 0.3MCF-710% FBS
B12.7 ± 1.1MCF-72% FBS
C3.8 ± 0.6MDA-MB-23110% FBS
Conclusion: Serum concentration significantly impacts compound efficacy due to protein binding .

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